ビモラン

概要

説明

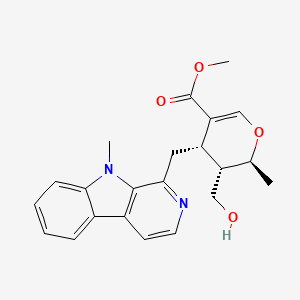

ビモランは、トポイソメラーゼII阻害剤として知られる化学化合物です。 中国では、抗腫瘍剤および乾癬の治療薬として広く使用されています 。 ビモランは、白血病誘発活性も示し、ヒトリンパ球に複数のタイプの染色体異常を誘発します .

科学的研究の応用

Bimolane has several scientific research applications, including:

作用機序

ビモランは、DNA複製と修復に不可欠な酵素であるトポイソメラーゼIIを阻害することにより、その効果を発揮します。この酵素を阻害することにより、ビモランはDNAの正常な機能を妨げ、急速に分裂している細胞の細胞死につながります。 このメカニズムは、抗腫瘍剤として有効になっています 。 関連する分子標的と経路には、DNA-トポイソメラーゼII複合体と、その後のDNA損傷とアポトーシスの誘導が含まれます .

類似の化合物との比較

ビモランは、トポイソメラーゼIIの特定の阻害とその関連する白血病誘発活性においてユニークです。類似の化合物には、次のものが含まれます。

エトポシド: 癌治療に使用される別のトポイソメラーゼII阻害剤。

ドキソルビシン: トポイソメラーゼIIも標的とする、広く使用されている化学療法薬。

ミトキサントロン: 類似の作用機序を持つ抗腫瘍剤.

これらの化合物と比較して、ビモランは、染色体異常誘発特性と、乾癬治療における特定の用途において、独自のプロフィールを持っています .

準備方法

合成経路と反応条件

ビモランの合成は、コア構造の調製から始まるいくつかのステップを含みます。正確な合成経路と反応条件は、機密情報であり、広く公開されていません。

工業生産方法

ビモランの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高純度試薬と制御された反応条件の使用が含まれ、最終製品の一貫性と品質が確保されます。 この化合物は、通常粉末形で製造され、安定性を維持するために特定の条件下で保管されます .

化学反応の分析

反応の種類

ビモランは、次のものを含むさまざまな化学反応を受けます。

酸化: ビモランは、特定の条件下で酸化され、さまざまな酸化生成物の形成につながります。

還元: この化合物は還元反応を受けることもありますが、これはそれほど一般的ではありません。

一般的な試薬と条件

酸化剤: ビモランに使用される一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。

置換試薬: さまざまなハロゲン化剤と求核剤が置換反応に使用されます.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ビモランの酸化は、ヒドロキシル化誘導体の形成につながる可能性がありますが、置換反応はハロゲン化化合物を生成する可能性があります .

科学研究の応用

ビモランには、次のものを含むいくつかの科学研究の応用があります。

類似化合物との比較

Bimolane is unique in its specific inhibition of topoisomerase II and its associated leukemogenic activity. Similar compounds include:

Etoposide: Another topoisomerase II inhibitor used in cancer treatment.

Doxorubicin: A widely used chemotherapeutic agent that also targets topoisomerase II.

Mitoxantrone: An anti-neoplastic agent with a similar mechanism of action.

Compared to these compounds, Bimolane has a distinct profile in terms of its chromosomal aberration-inducing properties and its specific applications in psoriasis treatment .

特性

IUPAC Name |

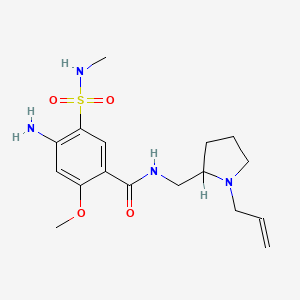

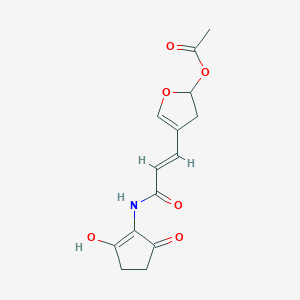

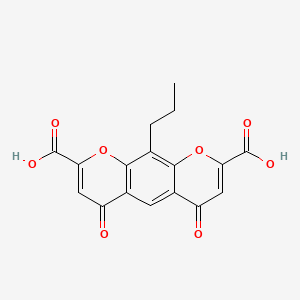

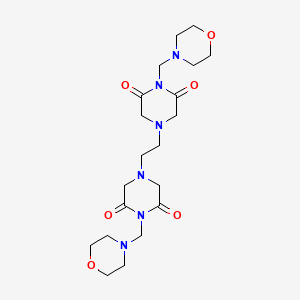

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]ethyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N6O6/c27-17-11-23(12-18(28)25(17)15-21-3-7-31-8-4-21)1-2-24-13-19(29)26(20(30)14-24)16-22-5-9-32-10-6-22/h1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQGCJKPBAYEHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN2C(=O)CN(CC2=O)CCN3CC(=O)N(C(=O)C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225549 | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74550-97-3 | |

| Record name | Bimolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74550-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074550973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bimolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25O7OKR315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bimolane?

A: Bimolane functions as a topoisomerase II catalytic inhibitor. [, ] It disrupts the enzymatic activity of topoisomerase II, an enzyme essential for DNA replication and cell division. []

Q2: What are the downstream effects of bimolane's interaction with topoisomerase II?

A2: By inhibiting topoisomerase II, bimolane triggers a cascade of events:

- Cell Cycle Arrest: Bimolane impedes the progression of cells from the S phase to the M phase, effectively halting cell cycle progression. [, , ] This arrest primarily occurs in the G2 phase, leading to an accumulation of cells in this stage. []

- DNA Damage: The inhibition of topoisomerase II by bimolane results in DNA strand breaks, particularly single-strand breaks. [] This DNA damage contributes to the compound's cytotoxic and genotoxic effects.

Q3: Is there a difference in the mechanism of action between bimolane and ICRF-154?

A: Studies suggest that bimolane's anticancer activity is likely attributable to its conversion into ICRF-154 within the cellular environment. [] Both compounds demonstrate very similar cytotoxic and genotoxic effects at equivalent molar concentrations. []

Q4: What is the molecular formula and weight of bimolane?

A4: The molecular formula of bimolane is C18H28N6O6, and its molecular weight is 412.45 g/mol.

Q5: Is there spectroscopic data available for bimolane?

A: While the provided research papers do not delve into detailed spectroscopic analyses, X-ray diffraction studies have been crucial in identifying ICRF-154 within synthesized bimolane samples. []

A5: The available research primarily focuses on the biological activity and clinical implications of bimolane. Information regarding its material compatibility and stability, catalytic properties, and computational chemistry aspects are not extensively covered in these studies.

Q6: How do structural modifications of bimolane affect its activity?

A6: While specific SAR studies are not presented within the provided research, the structural similarity between bimolane and ICRF-154 suggests that even minor alterations to the bimolane molecule could significantly impact its conversion to ICRF-154 and, consequently, its biological activity.

A6: These aspects of bimolane are not extensively discussed within the provided research, which primarily focuses on its biological activity, clinical observations, and potential for leukemia development.

Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bimolane?

A7: While comprehensive ADME data is limited within the provided research, some insights can be gleaned:

- In vivo Conversion: Bimolane appears to be efficiently converted to ICRF-154 during cell culture, suggesting in vivo metabolic processes. []

Q8: What cell lines have been used to study the in vitro efficacy of bimolane?

A8: Researchers have employed various cell lines to investigate bimolane's effects, including:

- TK6 Cells: Used to assess cytotoxic and genotoxic effects. []

- S180 Cells: Utilized to study cytokinetic effects and DNA damage. [, ]

- Human Peripheral Blood Lymphocytes (HPBLs): Employed for genotoxicity evaluation and cell cycle analysis. [, , , ]

- Ehrlich Ascites Carcinoma (ECA) Cells: Used to examine the impact on DNA, RNA, and protein synthesis. []

- L1210 Leukemia Cells: Utilized for studying cytokinetic effects and cell cycle changes. []

Q9: What animal models have been used to investigate the in vivo activity of bimolane?

A9: Mice have been the primary animal model for investigating bimolane's in vivo effects. [2, 4, 7-10, 18, 22, 25] Studies have focused on:

- Reproductive Toxicity: Examining the impact on embryonic development and potential teratogenicity. []

- Immune Response Modulation: Evaluating the effects on humoral and cellular immunity. []

- Anticancer Activity: Assessing its ability to inhibit tumor growth and metastasis, particularly in lung carcinoma models. [, ]

- Cardiotoxicity Prevention: Investigating its potential to mitigate the cardiotoxic effects of doxorubicin. []

- Leukemogenic Potential: Observing the development of leukemia in mice treated with bimolane. []

Q10: Have any clinical trials been conducted with bimolane?

A10: While the provided research doesn't directly reference specific clinical trials, it does mention bimolane's clinical use for treating psoriasis and its association with the development of acute leukemia in some patients. [3, 12, 14-16, 18, 26, 27]

A10: The provided research focuses primarily on bimolane's mechanism of action, biological effects, and clinical observations. Information specifically related to resistance mechanisms and cross-resistance is not extensively discussed in these studies.

Q11: What are the known toxic effects of bimolane?

A11: Research highlights several toxicological concerns associated with bimolane:

- Genotoxicity: Bimolane induces chromosomal aberrations, micronucleus formation, and DNA damage. [, , , , ]

- Reproductive Toxicity: Studies in mice show that bimolane can cause embryonic resorption, fetal abnormalities, and teratogenic effects. []

- Immunosuppression: Bimolane has been shown to suppress both humoral and cellular immune responses in mice. []

A11: These specific aspects of bimolane's profile are not extensively addressed in the provided research.

A11: The research papers primarily focus on understanding bimolane's biological activity and clinical implications. Information regarding alternative compounds, waste management, or research infrastructure related to bimolane is not elaborated upon in these studies.

Q12: What are some milestones in the research on bimolane?

A12: Key milestones include:

- Mechanism of Action Elucidation: Research identified bimolane as a topoisomerase II catalytic inhibitor, shedding light on its cytotoxic and genotoxic properties. []

- Link to ICRF-154: Studies indicated that bimolane's anticancer activity is likely due to its conversion to ICRF-154 within biological systems. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。